Home > Products > Screening Compounds P124101 > (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid - 23369-01-9

(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid

Catalog Number: EVT-3187126
CAS Number: 23369-01-9
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid (BCF3)

  • Compound Description: (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid (BCF3) is a selective and potent mechanism-based inactivator of human ornithine aminotransferase (hOAT) []. In animal models, BCF3 has been shown to slow the progression of hepatocellular carcinoma (HCC) []. The mechanism of inactivation involves a bifurcation where a small percentage of BCF3 irreversibly inhibits hOAT, while the majority acts as a substrate and is hydrolyzed, regenerating the active enzyme [].

(1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid

  • Compound Description: This compound is a trihydroxylated cis-pentacin derivative. It has been incorporated into a peptidomimetic of morphiceptin, a natural analgesic drug [].

(1S,3S)-3-Amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid (5)

  • Compound Description: This compound is a known aminotransferase inactivator []. It served as inspiration for the design of a series of six-membered-ring analogs targeting human ornithine aminotransferase (hOAT) [].

(S)-3-Amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic Acid (14)

  • Compound Description: This compound was identified as a selective hOAT inactivator with significantly greater potency than previously studied analogs []. It forms a unique adduct with hOAT, involving covalent bonds to two active site residues [].
  • Compound Description: CPP-115 is a mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) [, ]. It is significantly more potent than vigabatrin, a known GABA-AT inactivator and approved drug for epilepsy [, ]. CPP-115 has shown therapeutic potential for treating cocaine addiction and various forms of epilepsy and has successfully completed a Phase I safety clinical trial [].
  • Compound Description: These compounds are monofluorinated analogs of CPP-115, also acting as inactivators of GABA-AT []. While their potency is comparable to vigabatrin, they are less potent than CPP-115 [].
  • Compound Description: These are non-natural cyclic amino acids developed as potential PET imaging agents []. They demonstrate good uptake in tumor cells and exhibit promising tumor-to-normal brain tissue ratios in rat models [].

1-Aminocyclopropane-1-carboxylic acid (ACC)

  • Compound Description: This compound is a key intermediate in the biosynthesis of ethylene in plants [, , , , , , , ]. It is derived from S-adenosylmethionine and is converted to ethylene in an oxygen-dependent reaction [, , , , , ].

1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC)

  • Compound Description: This compound is a synthetic amino acid analog investigated as a PET imaging agent for tumors [, , , , ]. It demonstrates uptake in various tumor types and shows promise for detecting recurrence [, , , , ].
Synthesis Analysis

The synthesis of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One notable approach involves the use of hydrolases for the preparation of enantiomeric forms of cis-configured cyclohexanol derivatives. This method allows for the selective formation of the desired stereoisomer through enzymatic reactions that promote chirality without racemization .

Another method includes chemoenzymatic synthesis, which has been explored in literature for producing enantiopure derivatives. This process typically involves the reduction of precursors under controlled conditions to yield the desired hydroxy acid . The technical details often involve optimizing reaction conditions such as temperature, pH, and substrate concentration to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid features a cyclohexane ring with a hydroxyl group at the 3-position and a carboxylic acid group at the 1-position. The stereochemistry is defined by the configuration at these chiral centers.

Structural Data

  • Chemical Formula: C7H12O3
  • Molecular Weight: 144.17 g/mol
  • SMILES Notation: O=C(O)[C@H]1CCCC@HC1
  • InChI Key: Not provided in sources but can be generated from SMILES.

This structure contributes to its unique chemical properties and reactivity patterns.

Chemical Reactions Analysis

(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid can participate in various chemical reactions typical of hydroxy acids. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

The specific reaction pathways depend on the reagents used and the reaction conditions applied.

Mechanism of Action

The mechanism of action for (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid primarily relates to its biological interactions as a chiral building block in pharmaceuticals. Its hydroxyl and carboxylic acid groups enable it to participate in hydrogen bonding and other intermolecular interactions that are crucial for biological activity.

In biochemical pathways, it may act as an intermediate or substrate for enzymes involved in metabolic processes. The stereochemistry plays a significant role in determining how effectively it interacts with biological targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific values are not provided but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in water due to the presence of polar functional groups.
  • Reactivity: Can undergo typical reactions associated with carboxylic acids and alcohols.

Relevant analyses often include spectroscopic methods (NMR, IR) to confirm purity and structural integrity.

Applications

(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid has various scientific uses:

  • Pharmaceuticals: It serves as an important intermediate in the synthesis of drugs due to its chiral nature.
  • Biochemical Research: Used in studies involving enzyme catalysis and metabolic pathways.
  • Chemical Synthesis: Acts as a building block for more complex organic molecules in synthetic chemistry.

Its applications are largely driven by its unique structural features and reactivity patterns that are essential in both research and industrial contexts.

Stereoselective Synthesis Methodologies of (1S,3S)-3-Hydroxycyclohexane-1-carboxylic Acid

Biocatalytic Approaches

Biocatalytic methods represent the most technologically advanced route for synthesizing enantiopure (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid. Recent patent literature details engineered enzymatic processes utilizing NADPH-dependent ketoreductases that achieve exceptional stereoselectivity (>99% ee) under mild reaction conditions. These enzymes catalyze the asymmetric reduction of prochiral 3-oxocyclohexane-1-carboxylic acid precursors to yield the desired (1S,3S) stereoisomer with high atom economy. The biotransformations are typically performed in aqueous-organic biphasic systems at 25-35°C and physiological pH, utilizing glucose dehydrogenase cofactor regeneration systems to maintain catalytic efficiency [1] [8].

Critical process parameters include:

  • Enzyme Selection: Lentilactobacillus kefiri-derived dehydrogenases demonstrate particular efficiency for the target stereochemistry
  • Cofactor Management: NADP⁺/NADPH recycling via glucose/glucose dehydrogenase system maintains turnover numbers >10,000
  • Solvent Systems: Optimized mixtures of aqueous buffer with polar aprotic cosolvents (≤20% v/v DMSO or DMF) enhance substrate solubility while preserving enzyme activity
  • Reaction Metrics: Conversions >95% achieved within 24h with product concentrations up to 50 g/L

Table 1: Biocatalytic Reduction Performance Parameters

Enzyme SourceCofactor SystemTemperature (°C)Reaction Time (h)Yield (%)ee (%)
Lentilactobacillus kefiri reductaseNADP⁺/Glucose-GDH301898>99.5
Engineered ketoreductase KR110NADP⁺/Glucose-GDH35249599.3
Geotrichum candidum whole cellsEndogenous NAD⁺25489298.7

Alternative microbial approaches employ whole-cell biocatalysts, notably Geotrichum candidum ATCC 34614, which effects asymmetric reduction of isopropyl 3-oxocyclohex-1-ene-1-carboxylate followed by hydrogenation. This cascade transformation proceeds via an (S)-configured allylic alcohol intermediate (isopropyl (3S)-3-hydroxycyclohex-1-ene-1-carboxylate), which undergoes subsequent enzymatic reduction to afford the saturated (1S,3S) stereoisomer with 94% diastereomeric excess. The stereochemical outcome is governed by the consecutive action of an enoate reductase and alcohol dehydrogenase within the microbial metabolism [4].

Chemical Synthesis Methods

Kinetic Resolution Using Hydrolases

Enzymatic kinetic resolution provides an established alternative for accessing the (1S,3S) stereoisomer from racemic precursors. This approach exploits the enantioselective hydrolysis of cis-3-(acyloxy)cyclohexane-1-carboxylic acid esters catalyzed by lipases and esterases. Patent US20070197788A1 details the use of Candida antarctica lipase B (CAL-B) in organic media (toluene or MTBE) at 30-40°C, which selectively hydrolyzes the undesired (1R,3R) enantiomer's ester functionality, leaving the (1S,3S) ester intact for subsequent isolation. The unreacted ester is recovered with >98% enantiomeric purity after 45-50% conversion, followed by chemical hydrolysis under alkaline conditions (1M KOH/MeOH, 25°C) to liberate the target acid [3].

The resolution efficiency depends critically on:

  • Acyl Chain Length: Acetate esters deliver optimal enantioselectivity (E >200)
  • Solvent Selection: Hydrophobic solvents (log P >2) enhance enzyme enantioselectivity
  • Temperature Control: Reduced temperatures (5-10°C) improve E values despite slower kinetics

Chiral Pool Derivatization

Stereoselective synthesis from shikimic or quinic acid precursors provides access to gram-scale quantities of the target compound. This strategy exploits the inherent chirality of natural bicyclic frameworks, with chemical transformations including:

  • Protecting Group Manipulation: Selective protection of vicinal diols as acetals
  • Reductive Ring Opening: NaBH₄ reduction of lactone intermediates
  • Decarboxylative Functionalization: Controlled degradation of carboxylic acid chains

Notably, the bicyclic β-lactam 7-(tert-butoxycarbonyl)azabicyclo[4.2.0]oct-3-en-8-one undergoes regioselective epoxidation and reductive ring opening to yield (1S,2S,4S,5R)-2-(tert-butoxycarbonylamino)-4,5-epoxycyclohexanecarboxylate intermediates. Acid-mediated epoxide rearrangement followed by hydrolysis installs the stereodefined hydroxycarboxylic acid motif characteristic of the target molecule [7].

Properties

CAS Number

23369-01-9

Product Name

(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid

IUPAC Name

(1S,3S)-3-hydroxycyclohexane-1-carboxylic acid

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1

InChI Key

JBZDHFKPEDWWJC-WDSKDSINSA-N

SMILES

C1CC(CC(C1)O)C(=O)O

Canonical SMILES

C1CC(CC(C1)O)C(=O)O

Isomeric SMILES

C1C[C@@H](C[C@H](C1)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.